AZD1080
Overview
Description
AZD-1080 is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3 beta). This compound has shown significant promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit tau phosphorylation and rescue synaptic plasticity deficits .
Mechanism of Action
Target of Action
AZD1080, also known as AZ-11548415 or 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, is a potent and selective inhibitor of Glycogen synthase kinase-3 (GSK3) . GSK3 is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis . It has two isoforms, GSK3α and GSK3β, both of which are targeted by this compound .
Mode of Action
This compound interacts with its targets, GSK3α and GSK3β, by inhibiting their kinase activity . This inhibition results in the suppression of the phosphorylation of various downstream substrates of GSK3, including the microtubule-binding protein tau . The inhibition of GSK3 by this compound is selective, with Ki values of 6.9 nM for GSK3α and 31 nM for GSK3β .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tau phosphorylation pathway . GSK3 is the major kinase that phosphorylates tau, and abnormal hyperphosphorylation of tau leads to microtubule dysfunction and is believed to promote the formation of neurofibrillary tangles . These tangles are implicated in a number of neurodegenerative tauopathies, including Alzheimer’s disease . By inhibiting GSK3, this compound suppresses tau phosphorylation, thereby potentially mitigating these pathological conditions .
Result of Action
The molecular effect of this compound is the inhibition of tau phosphorylation in cells expressing human tau and in the intact rat brain . On a cellular level, this compound has been shown to reverse synaptic plasticity deficits in rodent brain . It’s also suggested that this compound may have both disease-modifying and symptomatic potential in the treatment of Alzheimer’s disease and related tauopathies .
Preparation Methods
Synthetic Routes and Reaction Conditions
AZD-1080 is synthesized through a series of chemical reactions involving the formation of the indole core structure. The key steps include:
Formation of the Indole Core: The synthesis begins with the formation of the indole core through a Fischer indole synthesis reaction.
Substitution Reactions: Subsequent substitution reactions introduce the pyridine and morpholine moieties.
Final Coupling: The final step involves coupling the substituted indole with a nitrile group to form the complete AZD-1080 molecule.
Industrial Production Methods
Industrial production of AZD-1080 involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
AZD-1080 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: Various substitution reactions can be performed on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of AZD-1080 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
AZD-1080 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit tau phosphorylation and rescue synaptic plasticity deficits.
Industry: Utilized in the development of new drugs targeting glycogen synthase kinase-3 beta and related pathways
Comparison with Similar Compounds
Similar Compounds
Lithium Chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta, commonly used in research but less potent than AZD-1080.
SB-216763: Another selective inhibitor of glycogen synthase kinase-3 beta, but with different pharmacokinetic properties.
CHIR-99021: A highly selective inhibitor of glycogen synthase kinase-3 beta, often used in stem cell research.
Uniqueness of AZD-1080
AZD-1080 is unique due to its high selectivity and potency for glycogen synthase kinase-3 beta, as well as its ability to penetrate the brain and exhibit peripheral target engagement. This makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTVBQXJFVRPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678598 | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-72-6 | |
Record name | AZD-1080 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1080 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.